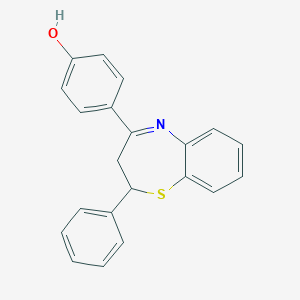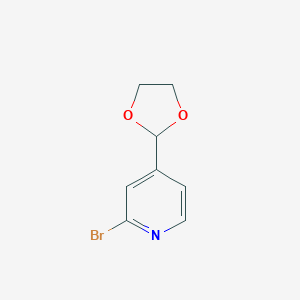
2-苯基-1H-吡咯
描述
2-Phenyl-1H-pyrrole is an organic compound with the molecular formula C₁₀H₉N. It is a derivative of pyrrole, where a phenyl group is attached to the second position of the pyrrole ring.
科学研究应用
2-Phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.
作用机制
Target of Action
2-Phenyl-1H-pyrrole is a chemical analog of the natural antifungal compound pyrrolnitrin . The primary targets of 2-Phenyl-1H-pyrrole are the fungal osmotic signal transduction pathways, which are perceived by a typical fungal hybrid histidine kinase (HHK) . The HHK is prone to point mutations that confer fungicide resistance .
Mode of Action
2-Phenyl-1H-pyrrole interacts with its targets by activating the fungal osmotic signal transduction pathway . This activation is perceived by the HHK, which can lead to fungicide resistance if point mutations occur . The compound’s mode of action mimics an osmotic stress through the activation of the Os-2/Hog1 MAPK .
Biochemical Pathways
The activation of the fungal osmotic signal transduction pathway by 2-Phenyl-1H-pyrrole leads to severe physiological impacts on the pathogen . These impacts include membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst .
Result of Action
The result of 2-Phenyl-1H-pyrrole’s action is the disruption of normal fungal physiology . This disruption includes membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites . These changes lead to hyphal swelling and eventually, the bursting of the hyphae .
生化分析
Biochemical Properties
Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrrole derivatives have been shown to have effects on various types of cells and cellular processes
Molecular Mechanism
It is known that pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Phenyl-1H-pyrrole in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenyl-1H-pyrrole can be synthesized through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of an acid catalyst . Another method involves the cyclization of N-phenyl-1,4-dicarbonyl compounds under acidic conditions .
Industrial Production Methods: Industrial production of 2-Phenyl-1H-pyrrole typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: 2-Phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert it into 2-phenylpyrrolidine.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: 2-Phenylpyrrolidine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 2-Phenyl-1H-pyrrole.
相似化合物的比较
Pyrrole: The parent compound, which lacks the phenyl group.
Indole: A structurally similar compound with a fused benzene ring.
Furan: Another five-membered heterocycle, but with an oxygen atom instead of nitrogen.
Uniqueness of 2-Phenyl-1H-pyrrole: 2-Phenyl-1H-pyrrole is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to pyrrole. This substitution also imparts distinct electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
属性
IUPAC Name |
2-phenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLROCMFSDSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184510 | |
| Record name | 1H-Pyrrole, 2-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-22-6 | |
| Record name | 2-Phenylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 2-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 2-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKE60YK8AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Phenyl-1H-pyrrole-3-carboxamide interesting for cognitive enhancement research?
A1: 2-Phenyl-1H-pyrrole-3-carboxamide demonstrates promising activity as an inverse agonist of the serotonin type 6 receptor (5-HT6R). [] This is significant because 5-HT6R antagonism is linked to positive effects in various memory impairment models, making it a potential target for treating cognitive deficits. Unlike its parent scaffold, 1H-pyrrolo[3,2-c]quinoline, which exhibits neutral antagonism, 2-Phenyl-1H-pyrrole-3-carboxamide acts as an inverse agonist, potentially offering a different therapeutic profile. []
Q2: Can you provide an example of a specific 2-Phenyl-1H-pyrrole-3-carboxamide derivative and its observed effects?
A2: Compound 27, a specific derivative of 2-Phenyl-1H-pyrrole-3-carboxamide, has shown promising results in preclinical studies. [] It acts as an inverse agonist at both the Gs and Cdk5 signaling pathways associated with 5-HT6R. [] Notably, Compound 27 demonstrated the ability to reverse scopolamine-induced memory decline in the novel object recognition test and improved performance in the attentional set-shifting task in rats, highlighting its potential as a cognition-enhancing agent. []
Q3: Beyond its application in cognitive enhancement, are there other uses for the 2-Phenyl-1H-pyrrole scaffold?
A3: Yes, research indicates that substituted 2-Phenyl-1H-pyrrole derivatives can be synthesized through a unique route. [] 1,3,4-Thiadiazolium-3-(unsubstituted) methanides react with substituted alkyne dipolarophiles at -60°C, ultimately yielding 2,3-di- and 2,3,4-tri-substituted 1-{[1-(vinylthio)-1-phenylmethylidene]amino}pyrroles through a cycloaddition-rearrangement sequence. [] This synthetic pathway highlights the versatility of the 2-Phenyl-1H-pyrrole core structure for developing diverse chemical entities.
Q4: Are there established methods for synthesizing 2-Phenylpyrrole?
A5: Yes, research highlights an effective method for synthesizing 2-Phenylpyrrole through the dehydrogenation of 2-Phenyl-1-pyrroline using palladium-supported catalysts. [] This approach offers a potential pathway for the scalable production of 2-Phenylpyrrole, facilitating further research and development of this compound and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B186454.png)

![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)










